N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is an intriguing synthetic compound that features unique structural characteristics combining elements from thienopyrimidine and isoxazole frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process starts with the synthesis of the thienopyrimidine core followed by the attachment of the ethyl linker and subsequent introduction of the isoxazole ring. Conditions often require specific catalysts, solvents, and carefully controlled temperature and pH.
Industrial Production Methods
For industrial-scale production, process optimization focuses on yield improvement and cost reduction. The reactions may be carried out in large reactors with continuous monitoring to ensure consistency and quality. Key industrial methods may include high-throughput screening and use of automated systems for reaction control.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Substitution Reactions: : It can participate in both nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from reactions involving N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide are often determined by the specific conditions and reagents used. Products could include various substituted analogs and derivatives, each potentially useful for different scientific investigations.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide finds diverse applications in several fields:
Chemistry: : Used as a reagent in the synthesis of complex organic molecules, aiding in the development of new synthetic pathways.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Utilized in the development of new materials and chemical processes, owing to its unique structural properties.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exerts its effects involves interactions at the molecular level with various biological targets. These may include binding to specific enzymes or receptors, thereby influencing their activity. Pathways impacted could include signaling cascades, metabolic processes, and cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its distinct combination of the thienopyrimidine and isoxazole moieties. This duality imparts unique physicochemical properties, enhancing its potential in diverse applications.
Similar Compounds
Thienopyrimidines: Known for their biological activity.
Isoxazoles: Widely used in medicinal chemistry for their pharmacological properties.
Hybrid Structures: Combining different frameworks can lead to novel activities and enhanced efficacy.
This is a general outline to give you a starting point
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S2/c21-14(10-8-11(24-19-10)12-2-1-6-25-12)17-4-5-20-15(22)13-9(3-7-26-13)18-16(20)23/h1-3,6-8H,4-5H2,(H,17,21)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLHHHUCTAJUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.